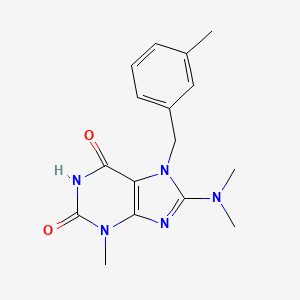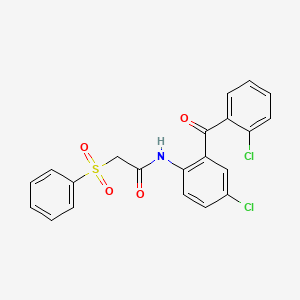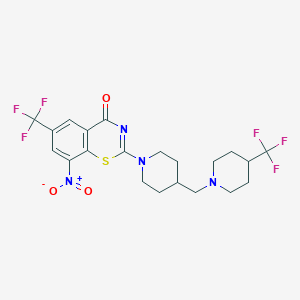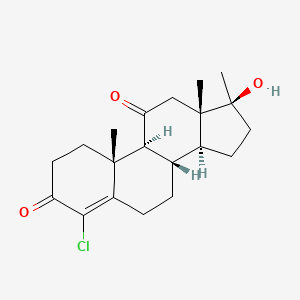
1-(2-chlorobenzyl)-N-(4-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the chlorobenzyl and chlorophenyl groups), a carboxamide group (from the pyrrolidine carboxamide), and halogen atoms (chlorine attached to the benzyl and phenyl rings) .Chemical Reactions Analysis
As a halogenated organic compound, it might undergo various reactions such as nucleophilic aromatic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents. The aromatic rings might contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure and molecular conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied through X-ray analysis and AM1 molecular orbital methods. These studies are aimed at understanding the potential applications of such compounds, for instance, as antineoplastic agents. The research indicates that the molecular structure consists of planar rings linked via a sulfonyl group, with intermolecular hydrogen bonds forming one-dimensional chains, highlighting its potential in drug design and molecular engineering (Banerjee et al., 2002).
Antimicrobial Activity
Research into novel 5-oxo-2-pyrrolidinecarboxamides has shown that these compounds can be synthesized efficiently and possess antimicrobial properties. A study demonstrated the ultrasound-assisted synthesis of these compounds, which exhibited weak antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Jassem & Chen, 2021).
Anti-HIV Potential
Compounds similar to 1-(2-chlorobenzyl)-N-(4-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide have been investigated for their potential as anti-HIV agents. One such compound demonstrated properties consistent with non-nucleoside reverse transcriptase inhibitors for HIV-1, illustrating the broader application of these molecules in antiviral therapies (Tamazyan et al., 2007).
Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of halo-substituted variants has shown utility as chiral auxiliaries for the asymmetric synthesis of amino acids. Such applications underscore the importance of these compounds in synthesizing biologically active molecules with high enantiomeric purity, essential for drug development and chemical synthesis (Belokon’ et al., 2002).
Anticonvulsant Properties
The crystal structures of related anticonvulsant enaminones have been determined, revealing insights into their potential therapeutic applications. The structural analysis provides a foundation for understanding the mechanism of action and optimizing the anticonvulsant properties of these compounds (Kubicki et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)21-18(24)16-9-10-17(23)22(16)11-12-3-1-2-4-15(12)20/h1-8,16H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNJYKHJFJMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide](/img/structure/B2639226.png)
![3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2639227.png)
![N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2639228.png)







![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

